molecular formula C16H18ClNO4 B6486793 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 887210-02-8

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B6486793
CAS No.: 887210-02-8
M. Wt: 323.77 g/mol
InChI Key: LZXNLEXDEHQBQT-UHFFFAOYSA-N
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Description

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and a morpholine ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are reacted with the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and chloro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2H-chromen-2-one: Lacks the chloro and morpholine substituents.

    6-chloro-4-hydroxy-2H-chromen-2-one: Similar structure but without the morpholine ring.

    4-[(2,6-dimethylmorpholin-4-yl)methyl]-2H-chromen-2-one: Lacks the chloro group.

Uniqueness

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2H-chromen-2-one is unique due to the combination of its chloro, hydroxy, and morpholine substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c1-9-6-18(7-10(2)21-9)8-11-3-16(20)22-15-5-14(19)13(17)4-12(11)15/h3-5,9-10,19H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXNLEXDEHQBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322899
Record name 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887210-02-8
Record name 6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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